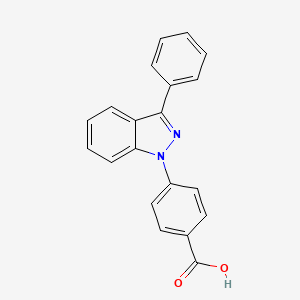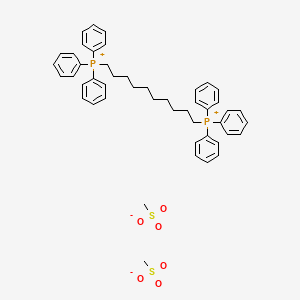
2-Octyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with an oxazinone ring, with an octyl group attached at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate N-acylated anthranilic acid is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for high yields under mild conditions and simplifies the workup process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazinone ring .
Applications De Recherche Scientifique
2-Octyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential as an anti-neoplastic agent and protease inhibitor.
Industry: Used in the development of fungicides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Octyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, preventing their normal function. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, contributing to its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its bleaching properties and environmental friendliness.
2-Amino-4H-3,1-benzoxazin-4-one: Noted for its potency as an acyl-enzyme inhibitor.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom instead of oxygen, showing different biological activities.
Uniqueness
2-Octyl-4H-3,1-benzoxazin-4-one is unique due to its octyl group, which imparts distinct physical and chemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
144080-38-6 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-octyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-12-15-17-14-11-9-8-10-13(14)16(18)19-15/h8-11H,2-7,12H2,1H3 |
Clé InChI |
XZIGNQRPQANWIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=NC2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


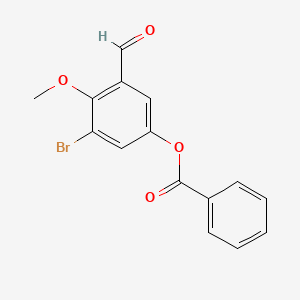
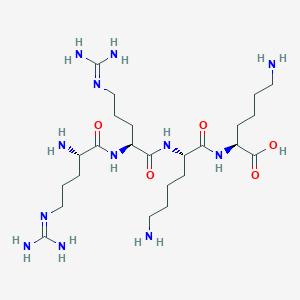
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)

![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)

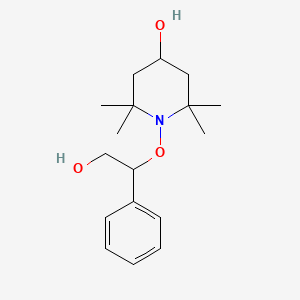
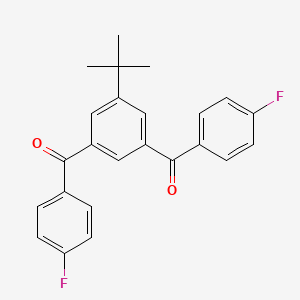

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
